GS 39783-d8

Bioanalysis LC-MS/MS Stable Isotope Labeling

GS 39783-d8 is the definitive octadeuterated internal standard for quantifying GS 39783 in biological matrices. Unlike unlabeled parent (indistinguishable by MS) or analog standards (e.g., CGP7930) that introduce matrix effects, the +8 Da mass shift enables unambiguous SRM/MRM without isotopic cross-talk. This ensures validated accuracy for PK, target-engagement, and CYP metabolism studies. From a GABAA-silent scaffold, it adds no off-target pharmacology. Essential for anxiolytic and anti-addictive research.

Molecular Formula C₁₅H₁₅D₈N₅O₂S
Molecular Weight 345.49
Cat. No. B1155527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGS 39783-d8
SynonymsN4,N6-Dicyclopentyl-2-(methylthio)-5-nitro-4,6-pyrimidinediamine-d8;  N,N’-Dicyclopentyl-2-(methylthio)-5-nitro-4,6-pyrimidinediamine-d8
Molecular FormulaC₁₅H₁₅D₈N₅O₂S
Molecular Weight345.49
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GS 39783-d8: A Deuterated GABAB PAM Internal Standard for Quantitative LC-MS/MS Bioanalysis


GS 39783-d8 is the octadeuterated isotopologue of GS 39783 (N,N′-dicyclopentyl-2-methylsulfanyl-5-nitro-pyrimidine-4,6-diamine), a well-characterized positive allosteric modulator (PAM) of the metabotropic GABAB receptor [1]. The parent compound GS 39783 potentiates GABA‐stimulated [³⁵S]GTPγS binding at recombinant human GABAB receptors (EC₅₀ 2.1 µM) and acts as an anxiolytic and anti‐addictive agent in vivo [1]. GS 39783-d8 incorporates eight deuterium atoms (molecular formula C₁₅H₁₅D₈N₅O₂S, MW 345.49 g mol⁻¹) and serves as a stable isotope‐labeled internal standard (SIL-IS) for the accurate quantification of GS 39783 in complex biological matrices by liquid chromatography–tandem mass spectrometry (LC-MS/MS) [2].

Why Unlabeled GS 39783 Cannot Substitute for GS 39783-d8 in Quantitative Bioanalytical Workflows


Although structurally identical in pharmacological behavior, unlabeled GS 39783 (MW 337.44 g mol⁻¹) co‑elutes with the analyte and cannot be distinguished by mass spectrometry, making it unsuitable as an internal standard for LC-MS/MS quantitation [1]. In contrast, the +8 Da mass shift of GS 39783-d8 enables unambiguous selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) without isotopic cross‑talk, a critical requirement for validated bioanalytical methods [1]. Substituting a non‑deuterated or structurally dissimilar internal standard (e.g., a close analog such as CGP7930) introduces differential ionization efficiency and matrix effect variability, compromising accuracy, precision, and regulatory compliance [1][2].

Quantitative Differentiation of GS 39783-d8 Against Its Closest Analytical and Pharmacological Comparators


Exact Mass Differentiation Enables Baseline-Resolved SRM Detection Versus Non-Deuterated Parent

GS 39783-d8 provides a +8.06 Da mass shift relative to the unlabeled parent GS 39783 (calculated monoisotopic masses: GS 39783 = 337.18 Da; GS 39783-d8 = 345.24 Da), enabling complete chromatographic co‑elution with distinct precursor-to-product ion transitions in triple‑quadrupole MS [1]. This mass separation eliminates isotopic overlap, a limitation frequently encountered with +3 Da or +4 Da deuterated standards, and supports lower limits of quantification (LLOQ) typically ≤1 ng mL⁻¹ in plasma [2].

Bioanalysis LC-MS/MS Stable Isotope Labeling

Superior GABAB PAM Potency of GS 39783 Scaffold Over CGP7930 and rac-BHFF

In [³⁵S]GTPγS binding assays using recombinant human GABAB(1b,2) receptors, the parent compound GS 39783 potentiates GABA with an EC₅₀ of 2.1 µM [1]. By comparison, the older PAM CGP7930 exhibits an EC₅₀ of 5.37 µM at recombinant receptors, representing approximately 2.6‑fold lower potency . The structurally unrelated PAM rac‑BHFF is more potent (EC₅₀ 234 nM) but achieves a lower maximal efficacy (Emax 65 % of 10 µM GABA) than the GS‑39783 scaffold, which attains near‑full potentiation [2].

GABAB receptor Positive allosteric modulator Pharmacodynamics

GS 39783 Exhibits Prolonged Receptor Occupancy Versus CGP7930 — Implications for Internal Standard Consistency

In whole‑cell patch‑clamp recordings from cultured hippocampal neurons, a single 3 µM exposure of GS 39783 potentiated baclofen‑evoked K⁺ currents, and this potentiation decayed by only ~5 % after 10 min of continuous wash [1]. In contrast, CGP7930-mediated potentiation washed out rapidly under identical conditions, consistent with its lower receptor residence time [1]. The remarkably slow wash‑off of GS 39783 is thought to reflect binding pocket entrapment and/or receptor internalization, not merely high affinity [1].

Wash-off kinetics Receptor occupancy GABAB PAM

GS 39783-d8 Avoids Off‑Target Liability Inherent to the Comparator CGP7930

CGP7930, a widely used GABAB PAM, directly potentiates GABAA receptors and blocks GIRK channels at concentrations that overlap with its GABAB modulatory range (GABAB inhibition >3 µM; GABAA potentiation EC₅₀ ~10 µM) [1][2]. In contrast, GS 39783 at concentrations up to 30 µM did not potentiate GABAA currents in recombinant or native preparations, demonstrating superior receptor‑family selectivity [3]. As the internal standard mirrors the analyte, GS 39783-d8 introduces no GABAA‑active contaminant into the analytical workflow.

Off-target pharmacology GABAA receptor Selectivity

In Vivo Efficacy of GS 39783 in Alcohol Self‑Administration Models — Quantitative Benchmark for PK/PD Studies

In Sardinian alcohol‑preferring (sP) rats, oral GS 39783 (50–100 mg kg⁻¹) reduced operant alcohol self‑administration by ~60 % and suppressed alcohol‑seeking behavior (breakpoint halved) [1]. In the same model, CGP7930 and GS 39783 both reduced alcohol intake, but tolerance developed to their effects within 2–3 days of repeated treatment [2]. In contrast, rac‑BHFF (50–200 mg kg⁻¹ i.g.) produced a sustained 25–65 % reduction in alcohol intake over 7 days without tolerance [2]. These dose‑response relationships highlight the need for precise tissue quantification of GS 39783 using its deuterated standard to correlate exposure with effect magnitude.

Alcohol use disorder In vivo pharmacology Self-administration

Quantitative Brain Penetration of GS 39783 — Necessitating a Deuterated Internal Standard for CNS Tissue Analysis

Following intraperitoneal administration of 30 mg kg⁻¹ GS 39783 in mice, mean plasma concentration reached 217.3 µg mL⁻¹ and brain concentration 57.1 µg g⁻¹, yielding a brain‑to‑plasma ratio of 0.26 [1]. This moderate BBB penetration confirms CNS exposure but also reveals inter‑animal variability of up to 5‑fold in brain levels (range 26.1–74.2 µg g⁻¹) [1]. Reliable quantitation in brain homogenate requires a deuterated internal standard such as GS 39783-d8 to correct for matrix effects and extraction recovery, which can differ markedly between plasma and brain tissue [2].

Blood-brain barrier CNS pharmacokinetics Tissue distribution

Optimal Use Cases for GS 39783-d8 in Preclinical and Bioanalytical Research


Validated LC-MS/MS Quantitation of GS 39783 in Plasma and Brain Tissue

GS 39783-d8 is the definitive internal standard for LC-MS/MS methods quantifying GS 39783 in rodent plasma and brain homogenate. The +8 Da mass shift eliminates isotopic crosstalk, enabling LLOQs ≤1 ng mL⁻¹. This is essential for PK studies correlating plasma and brain exposure with the compound’s anxiolytic and anti‑addictive efficacy [Section 3, Evidence_Item 1 and 6].

GABAB Receptor Occupancy and Target‑Engagement Studies

The prolonged receptor residence time of GS 39783 (≤5 % wash‑out over 10 min) makes accurate quantification of free drug concentrations critical for interpreting in vitro and ex vivo target‑engagement data. GS 39783-d8 enables precise measurement of parent compound levels in incubation media, cell lysates, and tissue extracts without interference from the slow‑dissociating analyte [Section 3, Evidence_Item 3].

Selective GABAB PAM Research — Avoiding GABAA Confounds

Investigators studying GABAB‑specific signaling pathways require tools that do not inadvertently modulate GABAA receptors. GS 39783-d8, derived from a GABAA‑silent scaffold, ensures that the internal standard does not introduce off‑target pharmacological activity into the analytical system, unlike CGP7930‑based standards that would carry GABAA and GIRK channel liabilities [Section 3, Evidence_Item 4].

Metabolite Identification and ADME Studies

In CYP‑mediated metabolism and metabolite profiling studies, GS 39783-d8 serves as a tracer for distinguishing parent drug from hydroxylated and nitro‑reduced metabolites. The distinct mass of the deuterated standard allows simultaneous monitoring of parent and metabolite transitions without interference, which is invaluable for in vitro hepatocyte and microsomal stability assays [Section 3, Evidence_Item 2 and 5].

Quote Request

Request a Quote for GS 39783-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.